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Compound of Interest

Compound Name: Benzo[c]chrysene

Cat. No.: B089444

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Benzo[c]chrysene, a polycyclic aromatic hydrocarbon (PAH). The information is presented to
be a valuable resource for researchers and professionals engaged in the study and
development of therapeutic agents, where the characterization of such molecules is critical.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of polycyclic aromatic hydrocarbons is a valuable tool for characterizing
their electronic transitions. The absorption maxima for Benzo[c]chrysene in ethanol are
detailed below.

Table 1: UV-Vis Spectroscopic Data for Benzo[c]chrysene
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Wavelength (Amax, nm) Molar Absorptivity (g) Solvent
222 4.55 (log €) Alcohol
258 4.96 (log €) Alcohol
268 5.20 (log €) Alcohol
295 4.08 (log €) Alcohol
320 4.12 (log €) Alcohol
344 2.81 (log €) Alcohol
353 2.57 (log €) Alcohol
361 2.80 (log €) Alcohol

Note: Data presented is for the related compound Chrysene, as specific experimental data for
Benzo[c]chrysene was not available in the cited sources. This data can serve as a reference
point for the analysis of Benzo[c]chrysene.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of a molecule, allowing
for the identification of functional groups. The characteristic IR absorption bands for
Benzo[c]chrysene are presented below.

Table 2: Infrared (IR) Spectroscopic Data for Benzo[c]chrysene

Wavenumber (cm—?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretch
1680 - 1620 Variable Aromatic C=C Stretch

Aromatic C-H Out-of-Plane

860 - 680 Strong
Bend

Note: The data in this table represents typical ranges for polycyclic aromatic hydrocarbons and
is not specific to experimentally measured values for Benzo[c]chrysene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei. While specific
experimental *H and 2C NMR data for Benzo[c]chrysene is not readily available in public
databases[2], the expected chemical shift ranges for aromatic compounds are provided below

for reference.

Table 3: Predicted *H NMR Chemical Shift Ranges for Benzo[c]chrysene

Proton Type Chemical Shift (6, ppm) Solvent

Aromatic Protons 7.0-9.0 CDClIs

Table 4: Predicted 13C NMR Chemical Shift Ranges for Benzo[c]chrysene

Carbon Type Chemical Shift (6, ppm) Solvent

Aromatic Carbons 120 - 150 CDCIs

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. These protocols are based on standard methods for the analysis of polycyclic

aromatic hydrocarbons.

UV-Vis Spectroscopy

A solution of Benzo[c]chrysene is prepared in a UV-grade solvent, such as ethanol or
cyclohexane. The concentration is adjusted to yield an absorbance reading within the linear
range of the spectrophotometer (typically 0.1 to 1 AU). The spectrum is recorded over a
wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer

with the pure solvent as a reference.

Infrared (IR) Spectroscopy
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For solid samples, the KBr pellet method is commonly employed. A small amount of
Benzo[c]chrysene (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier
Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Benzo[c]chrysene is prepared by dissolving a few milligrams of the compound in
a deuterated solvent, such as chloroform-d (CDCIs). A small amount of a reference standard,
typically tetramethylsilane (TMS), may be added. The *H and 13C NMR spectra are then
acquired on a high-resolution NMR spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
polycyclic aromatic hydrocarbon like Benzo[c]chrysene.
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Sample Preparation

Benzo[c]chrysene Sample
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Spectroscopic Analysis Workflow for Benzo[c]chrysene

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b089444?utm_src=pdf-body-img
https://www.benchchem.com/product/b089444?utm_src=pdf-body
https://www.benchchem.com/product/b089444?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. Benzo(c)chrysene | C22H14 | CID 9135 - PubChem [pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Profile of Benzo[c]chrysene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089444+#spectroscopic-data-uv-ir-nmr-for-benzo-c-
chrysene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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